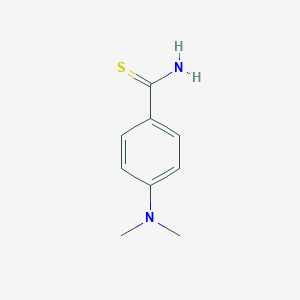

4-(Dimethylamino)benzenecarbothioamide

Description

Contextualization within the Field of Thioamide Chemistry

Thioamides are a class of organic compounds that serve as important structural motifs in a variety of molecules, including synthetic agents, heterocyclic compounds, natural products, and pharmaceuticals. researchgate.net They are isosteres of amides, where the oxygen atom of the carbonyl group is replaced by a sulfur atom, forming a thiocarbonyl group (C=S). cymitquimica.comrsc.org This substitution imparts unique chemical properties and reactivity. cymitquimica.com The presence of the thioamide functional group is significant in medicinal chemistry, with some derivatives exhibiting activities such as opioid, immunosuppressive, and antituberculotic properties. researchgate.net The development of efficient synthetic methods for constructing the thioamide unit has been a considerable focus of organic synthesis research. researchgate.net

Overview of Scholarly Research Trajectories for the Chemical Compound

Research on 4-(dimethylamino)benzenecarbothioamide and related thioamides has followed several key trajectories. A primary area of investigation has been the development of novel and efficient synthetic routes to these compounds. researchgate.net For instance, methods have been developed for the synthesis of thioamides from aldehydes, elemental sulfur, and dimethylformamide (DMF), where dimethylamine (B145610) is generated in situ. researchgate.net Another significant research direction involves the study of the reactivity of the thioamide group itself. This includes exploring its use as a synthon for the creation of more complex heterocyclic structures. nih.gov Furthermore, the unique electronic properties imparted by the strong electron-donating N,N-dimethylamino group have prompted investigations into the potential applications of these compounds in materials science and as anion receptors. nih.govnih.gov Structural analysis, including X-ray crystallography, has also been a crucial aspect of the research, providing insights into the molecular geometry and intermolecular interactions of these compounds. nih.gov

Significance of the Chemical Compound in Advanced Chemical Research

This compound and its structural analogs are significant in advanced chemical research for several reasons. The thioamide functional group is a key building block in the synthesis of various heterocyclic compounds. nih.gov The strong electron-donating nature of the dimethylamino group influences the electronic properties of the entire molecule, making it a subject of interest for developing new materials with specific optical or electronic characteristics. nih.gov Furthermore, related thioamide-containing structures, such as 1,4-diacyl substituted thiosemicarbazides, have been investigated for their potent antimicrobial activities and as high-affinity anion receptors. nih.gov The study of the N–C(S) bond activation in thioamides, a concept known as ground-state-destabilization, opens new avenues for chemical transformations and the development of novel synthetic methodologies. rsc.orgrsc.org

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C9H12N2S |

| Monoisotopic Mass | 180.07211 Da |

| InChIKey | VBQDGXAMTXINAS-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(=S)N |

| Predicted XlogP | 1.7 |

Table generated from data in source uni.lu.

Synthesis and Spectroscopic Data

An efficient method for the synthesis of thioamides involves the reaction of an aldehyde, elemental sulfur, and dimethylformamide (DMF), where dimethylamine is generated in situ from DMF. researchgate.net This approach has proven effective for a range of substrates, producing the desired thioamide products in excellent yields. researchgate.net

Spectroscopic data is crucial for the characterization of this compound and related compounds. The following table provides predicted collision cross-section data, which is relevant for mass spectrometry analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 181.07939 | 137.8 |

| [M+Na]+ | 203.06133 | 144.7 |

| [M-H]- | 179.06483 | 142.7 |

| [M+NH4]+ | 198.10593 | 158.2 |

| [M+K]+ | 219.03527 | 142.4 |

Table generated from data in source uni.lu.

For comparison, the related compound 4-(Dimethylamino)benzamide has been characterized by various spectroscopic methods. nih.gov

Crystal Structure and Molecular Geometry

The crystal structure of related thiosemicarbazide (B42300) derivatives containing the 4-(dimethylamino)benzoyl moiety has been determined using X-ray diffraction. nih.govnih.gov For example, in 1-[4-(Dimethylamino)benzylidene]-4-o-tolylthiosemicarbazide, the asymmetric unit contains two independent molecules. nih.gov These molecules exhibit a trans configuration about the C=N double bond. nih.gov Intramolecular C—H⋯S and N—H⋯N hydrogen bonds are observed. nih.gov In the crystal lattice, molecules are linked by weak N—H⋯S hydrogen bonds. nih.gov

In a similar fashion, the molecular structure of 4-carbethoxy-1-[4-(N,N-dimethylamino)benzoyl]thiosemicarbazide shows a configuration where the thiocarbonyl group is oriented away from the carbonyl groups. nih.gov The thiourea (B124793) fragment adopts (E)- and (Z)-configurations across the C4—N1 and C4—N2 bonds, respectively, a conformation stabilized by a strong intramolecular hydrogen bond. nih.gov

Properties

IUPAC Name |

4-(dimethylamino)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDGXAMTXINAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197050 | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-69-6 | |

| Record name | 4-(Dimethylamino)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzenecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(Dimethylamino)benzenecarbothioamide

The construction of this compound involves the formation of the thioamide moiety and the incorporation of the 4-dimethylamino phenyl group.

Strategies for Thioamide Moiety Formation

The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in the synthesis of thioamides. Several reagents and methods have been developed for this purpose.

One of the most common methods for preparing thioamides is the treatment of the corresponding amide with a thionating agent. wikipedia.org Phosphorus pentasulfide (P₂S₅) has been historically used, but its low solubility has led to the preference for Lawesson's reagent. wikipedia.orgbeilstein-journals.org Lawesson's reagent is a milder and more convenient thionating agent for converting amides, as well as ketones and esters, into their thio-analogs, often providing good yields. organic-chemistry.org The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then undergoes a cycloaddition with the carbonyl compound, followed by a cycloreversion to yield the thiocarbonyl compound. acs.orgnih.gov

Another significant route to thioamides is the reaction of nitriles with hydrogen sulfide (B99878) (H₂S). wikipedia.org This reaction can be catalyzed by bases or acids. thieme-connect.com Various methods have been developed to facilitate this reaction under milder conditions, such as using anion-exchange resins in polar solvents at room temperature and atmospheric pressure, which can afford thioamides in yields ranging from 25-96%. thieme-connect.com To avoid the handling of hazardous gaseous hydrogen sulfide, alternative methods have been developed, such as using sodium hydrogen sulfide in the presence of magnesium chloride in dimethylformamide (DMF). researchgate.net

Thiourea (B124793) can also serve as a sulfur source for the synthesis of aryl thioamides. A three-component coupling reaction of aryl aldehydes, thiourea, and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) under transition-metal-free conditions can produce the desired thioamides in moderate to good yields. nih.gov

Table 1: Comparison of Thionating Agents for Amide to Thioamide Conversion

| Thionating Agent | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P₂S₅) | Readily available | Low solubility, often requires harsh reaction conditions. wikipedia.org |

| Lawesson's Reagent | Milder reaction conditions, better solubility, higher yields. beilstein-journals.orgorganic-chemistry.org | Can be sensitive to moisture. nih.gov |

| Hydrogen Sulfide (H₂S) with catalyst | Utilizes readily available starting materials (nitriles). thieme-connect.com | H₂S is a toxic and flammable gas. researchgate.net |

| Sodium Hydrogen Sulfide (NaSH) | Avoids handling of gaseous H₂S. researchgate.net | May require specific solvents and additives. |

| Thiourea | Inexpensive and easy-to-handle sulfur source. nih.gov | May require elevated temperatures. |

Introduction of the 4-Dimethylamino Phenyl Group

The 4-dimethylamino phenyl precursor is a crucial component in the synthesis of the target compound. A common starting material for this is 4-(Dimethylamino)benzonitrile. chemicalbook.comsigmaaldrich.comnih.gov This compound can be synthesized through various routes. One approach involves the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727), followed by subsequent functionalization to introduce the cyano group. rsc.org The reduction of N,N-dimethyl-4-nitroaniline is another viable pathway to obtain the corresponding aniline (B41778), which can then be converted to the benzonitrile. nih.govacs.orgresearchgate.net It is important to note that direct nitration of N,N-dimethylaniline can lead to the formation of the meta-substituted product due to the protonation of the amino group in the acidic medium, which makes it an electron-withdrawing and meta-directing group. youtube.com

Synthesis of Advanced Derivatives and Analogues of the Chemical Compound

The thioamide group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives and analogues.

Formation of Thiazole (B1198619) Ring Systems via Reaction with α-Bromoacetyl Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for constructing thiazole rings. This reaction involves the condensation of a thioamide with an α-haloketone. nih.gov In the context of this compound, its reaction with various α-bromoacetyl derivatives would lead to the formation of 2-substituted-4-(4-dimethylaminophenyl)thiazoles. The reaction proceeds by initial S-alkylation of the thioamide by the α-bromoacetyl compound, followed by intramolecular cyclization and dehydration to afford the thiazole ring. This method has been successfully employed for the synthesis of various thiazole derivatives with potential biological activities. nih.gov

Functionalization and Substitution at the Thioamide Nitrogen Atom

The nitrogen atom of the thioamide group can be functionalized through various reactions. N-alkylation and N-acylation are common transformations. Alkylation can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides. These reactions allow for the introduction of a wide variety of substituents at the nitrogen atom, leading to a diverse library of N-substituted thioamides.

Modifications and Derivatization of the Phenyl Ring System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The strong electron-donating nature of the dimethylamino group directs incoming electrophiles primarily to the ortho positions (positions 2 and 6) relative to the dimethylamino group. This allows for the introduction of various functional groups, such as nitro, halogen, or acyl groups, onto the aromatic ring. Such modifications can significantly alter the electronic and steric properties of the molecule, leading to new derivatives with potentially different chemical and physical characteristics. nih.gov

Generation of Corresponding Amine Derivatives through Reduction Reactions

The reduction of thioamides to their corresponding amines is a fundamental transformation in organic synthesis. For this compound, this process involves the conversion of the thioamide group (-CSNH₂) into an aminomethyl group (-CH₂NH₂). While direct studies on this specific compound are not prevalent in the cited literature, the reduction of thioamides, in general, can be accomplished through various reagents.

Historically, Raney nickel has been employed for the hydrogenolysis of thioamides to yield amines. acs.org More contemporary methods offer higher chemoselectivity and milder reaction conditions. For instance, a single-electron-transfer (SET) reduction using samarium(II) iodide (SmI₂) in the presence of heavy water (D₂O) can produce α,α-dideuterio amines from thioamides. organic-chemistry.org This method proceeds through a thio-ketyl radical intermediate and is notable for its compatibility with a wide array of sensitive functional groups. organic-chemistry.org

Another approach involves the use of a boryl radical precursor, such as 4-Dimethylaminopyridine-BH₃, which facilitates a desulfurizative reduction. organic-chemistry.org Iron complexes, like Fe(IMes)(CO)₄ with phenylsilane, have also been shown to selectively reduce thioamides to amines by cleaving the C=S bond under ambient conditions. researchgate.net Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing amides (and by extension, thioamides) to amines. masterorganicchemistry.com The general mechanism for LiAlH₄ reduction involves the addition of a hydride to the carbonyl (or thiocarbonyl) carbon, followed by elimination and a second hydride addition to the resulting iminium ion. masterorganicchemistry.com

Table 1: Selected Methods for the Reduction of Thioamides to Amines

| Reagent/System | Key Features | Reference |

| Raney Nickel | Traditional method for hydrogenolysis. | acs.org |

| SmI₂ / D₂O | Chemoselective single-electron-transfer (SET) reduction. | organic-chemistry.org |

| 4-DMAP-BH₃ / PhSH | Boryl radical-promoted desulfurizative reduction. | organic-chemistry.org |

| Fe(IMes)(CO)₄ / PhSiH₃ | Selective reduction under ambient conditions. | researchgate.net |

| LiAlH₄ | Strong, non-selective reducing agent. | masterorganicchemistry.com |

Design and Synthesis of Schiff Base Derivatives Utilizing Related Precursors

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. While this compound itself is not a direct precursor, the closely related 4-(Dimethylamino)benzaldehyde (B131446) is widely used for this purpose. sigmaaldrich.com This aldehyde readily reacts with various primary amines to form colored condensation products known as Schiff bases. sigmaaldrich.com

The synthesis is typically carried out by condensing 4-(Dimethylamino)benzaldehyde with a primary amine in a suitable solvent like ethanol (B145695), often with a few drops of a concentrated acid such as H₂SO₄ to catalyze the reaction. The resulting azomethine group's formation can be confirmed using spectroscopic methods.

For example, the reaction of 4-(Dimethylamino)benzaldehyde with aniline and substituted anilines in ethanol with an acid catalyst yields the corresponding Schiff bases. Similarly, it has been condensed with 4-aminoantipyrine (B1666024) in absolute ethanol to produce a new Schiff base ligand. The reaction mixture is typically refluxed for several hours to ensure completion.

Table 2: Examples of Schiff Base Synthesis using 4-(Dimethylamino)benzaldehyde

| Amine Precursor | Reaction Conditions | Product Type |

| Aniline and substituted anilines | Ethanol, conc. H₂SO₄ | Azomethine compound |

| 4-Aminoantipyrine | Absolute ethanol, glacial acetic acid, reflux | Schiff base ligand |

| Pyrroles and primary amines | General condensation | Colored Schiff bases sigmaaldrich.com |

Synthesis of Related Heterocyclic Systems Incorporating Dimethylamino Phenyl Moieties

The dimethylamino phenyl moiety, present in this compound, can be incorporated into various heterocyclic systems. Thioamides are valuable precursors for the synthesis of sulfur-containing heterocycles. nih.gov

One general approach for creating heterocyclic thioamides involves a two-step process: chlorination of a heterocyclic amide followed by thiation. nih.gov A more direct method for thioamide synthesis is the Willgerodt-Kindler reaction, a multicomponent reaction involving an aldehyde, sulfur, and an amine. researchgate.net

Specific examples of heterocyclic synthesis include the reaction of dimedone with aryl aldehydes (like 4-(dimethylamino)benzaldehyde) to form benzylidene derivatives, which can then undergo a series of heterocyclization reactions to yield fused thiophenes, pyrazoles, isoxazoles, and pyridazines. nih.gov Furthermore, complex heterocyclic structures can be synthesized in multi-step reactions, where 4-(dimethylamino)benzaldehyde is reacted with a suitable intermediate. For instance, (E)-N′-(4-(dimethylamino)benzylidene)-4-methyl-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonohydrazide has been synthesized from phthalaldehyde and a hydrazone derivative containing the dimethylaminobenzylidene group. nih.gov

Mechanistic Insights into Chemical Transformations of the Chemical Compound

Electrophilic Aromatic Substitution Mechanisms on Related Structures

The benzene (B151609) ring of the 4-(dimethylamino)phenyl group is susceptible to electrophilic aromatic substitution (SₑAr) reactions. The dimethylamino group (-N(CH₃)₂) is a powerful activating group due to its ability to donate electron density to the aromatic ring through resonance. This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) that forms during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene.

The mechanism of SₑAr reactions proceeds in two main steps:

Attack by the aromatic ring: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring.

Due to the strong electron-donating nature of the dimethylamino group, it directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied in this compound, electrophilic substitution would be expected to occur at the positions ortho to the dimethylamino group.

Condensation Reaction Pathways

The formation of Schiff bases from precursors like 4-(Dimethylamino)benzaldehyde and a primary amine follows a condensation reaction pathway. This reaction is a nucleophilic addition-elimination process.

The mechanism can be described in two main stages:

Hemiaminal formation: The reaction begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a hemiaminal (or carbinolamine). mdpi.com This step is typically reversible.

Dehydration to form an imine: The hemiaminal is usually an unstable intermediate that undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base). mdpi.com This step is often catalyzed by acid, which protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (H₂O).

Photolytic Decomposition and Rearrangement Mechanisms of Related Compounds

The study of photolytic decomposition provides insight into the stability of molecules upon exposure to light and the potential reaction pathways they can undergo. While specific photolytic data for this compound is not available in the provided search results, information on related benzamide (B126) and thioamide structures can offer clues.

For example, the photolysis of hydrochlorothiazide, a compound containing a thiadiazine ring, in solution leads to dechlorination and hydrolysis of the ring. The presence of oxygen can inhibit this decomposition. The proposed mechanism involves the formation of a cation radical which facilitates the hydrolysis step. The photolytic decomposition of indapamide, another benzamide derivative, in methanol results in the formation of several products through cleavage and rearrangement, indicating complex photochemical pathways.

These examples suggest that the photolysis of this compound could potentially involve cleavage of the C-S bond, reactions involving the dimethylamino group, or transformations of the aromatic ring, possibly proceeding through radical or excited-state intermediates. However, without direct experimental evidence, these remain hypothetical pathways based on the behavior of structurally related compounds.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy Analysis of 2-((4-dimethylamino)benzylidene)hydrazine-1-carbothioamide

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups and vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectral Assignments

The FT-IR spectrum of 2-((4-dimethylamino)benzylidene)hydrazine-1-carbothioamide reveals characteristic absorption bands that confirm its structural features. Strong and broad bands observed in the range of 3378–3413 cm⁻¹ are attributed to the stretching vibrations of the -NH₂ group. researchgate.net Another significant band at 3126 cm⁻¹ is assigned to the N-H stretching of the N-NH-N group. researchgate.net The presence of these bands is indicative of the hydrazine (B178648) and thioamide moieties within the molecule.

For comparison, related compounds such as 4-(dimethylamino)benzaldehyde (B131446) show characteristic peaks for C-N vibrations in the range of 1465-1545 cm⁻¹ and N-H stretching around 3455 cm⁻¹. rsc.org In the case of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, a C=S stretching vibration is observed at 1230 cm⁻¹. rsc.org

FT-IR Spectral Data for 2-((4-dimethylamino)benzylidene)hydrazine-1-carbothioamide

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3378–3413 | -NH₂ stretching | researchgate.net |

| 3126 | N-H stretching of N-NH-N | researchgate.net |

Fourier-Transform Raman (FT-Raman) Spectroscopic Studies

Specific FT-Raman spectroscopic data for 4-(Dimethylamino)benzenecarbothioamide or its close derivatives are not available in the surveyed literature. However, studies on similar structures, such as (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, show that Raman spectroscopy is a powerful tool for identifying skeletal vibrations and functional group deformations. researchgate.net

Normal Coordinate Analysis for Vibrational Mode Assignments

A normal coordinate analysis for this compound has not been reported. This type of analysis, which has been performed on related molecules like 4-(dimethylamino)benzaldehyde, allows for a detailed assignment of all vibrational modes by correlating experimental frequencies with theoretical calculations. nih.govnih.gov Such an analysis for this compound would provide a deeper understanding of its vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Investigations

NMR spectroscopy is a fundamental technique for elucidating the precise molecular structure of organic compounds.

Proton (¹H) NMR Spectral Elucidation and Chemical Shift Analysis

The ¹H NMR spectrum of 2-((4-dimethylamino)benzylidene)hydrazine-1-carbothioamide provides clear evidence for its structure. A singlet observed at δ 11.17 ppm corresponds to the azide (B81097) N-H proton. researchgate.net The thioamide protons resonate at δ 7.75 ppm. researchgate.net These chemical shifts are consistent with the proposed structure and are comparable to those reported for similar thiosemicarbazone derivatives. researchgate.net

For the parent-like structure, 4-(dimethylamino)benzaldehyde, the aldehydic proton appears as a singlet at δ 9.73 ppm, the aromatic protons are seen as doublets at δ 7.73 ppm and δ 6.69 ppm, and the dimethylamino protons give a singlet at δ 3.08 ppm. beilstein-journals.org

¹H NMR Chemical Shifts (δ, ppm) for 2-((4-dimethylamino)benzylidene)hydrazine-1-carbothioamide

| Chemical Shift (ppm) | Proton Assignment | Reference |

|---|---|---|

| 11.17 (s) | Azide N-H | researchgate.net |

| 7.75 | Thioamide protons | researchgate.net |

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum further corroborates the structure of these compounds. For 4-(dimethylamino)benzaldehyde, the carbonyl carbon resonates at δ 190.4 ppm, the carbon attached to the nitrogen at δ 154.4 ppm, the aromatic carbons between δ 132.1 and δ 111.1 ppm, and the methyl carbons of the dimethylamino group at δ 40.2 ppm. beilstein-journals.org While specific ¹³C NMR data for 2-((4-dimethylamino)benzylidene)hydrazine-1-carbothioamide was mentioned in a study, the detailed peak assignments were not provided in the abstract. researchgate.net

¹³C NMR Chemical Shifts (δ, ppm) for 4-(dimethylamino)benzaldehyde

| Chemical Shift (ppm) | Carbon Assignment | Reference |

|---|---|---|

| 190.4 | C=O (Aldehyde) | beilstein-journals.org |

| 154.4 | C-N (Aromatic) | beilstein-journals.org |

| 132.1, 125.3, 111.1 | Aromatic carbons | beilstein-journals.org |

| 40.2 | N(CH₃)₂ | beilstein-journals.org |

Multinuclear NMR Spectroscopy for Heteroatom Analysis

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the local chemical environment of specific atomic nuclei. For this compound, NMR studies of heteroatoms like nitrogen (¹⁵N) and sulfur (³³S) provide direct information on the electronic structure and bonding within the key functional groups.

Nitrogen-15 (¹⁵N) NMR: The ¹⁵N NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent nitrogen atoms: one for the tertiary dimethylamino group and one for the primary thioamide group. The chemical shift of the tertiary amine nitrogen is anticipated to fall within the general range of 10 to 100 ppm. science-and-fun.de The nitrogen atom of the thioamide group (-C(S)NH₂) is expected to be significantly deshielded and resonate in a different region, typically between 135 and 160 ppm. science-and-fun.de This difference in chemical shift reflects the varying electron density and hybridization of the two nitrogen centers, with the thioamide nitrogen being part of a delocalized π-system. Studies on structurally similar thiobenzamides have shown that substituents on the aromatic ring can influence these chemical shifts. nih.gov

Sulfur-33 (³³S) NMR: The analysis of the sulfur atom via ³³S NMR spectroscopy presents considerable experimental challenges. The ³³S isotope has a low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which often leads to very broad resonance signals. huji.ac.il For organic sulfides, the signal width can be in the range of tens of kilohertz, making detection difficult with standard high-resolution spectrometers. huji.ac.il The chemical shift for the thiocarbonyl (C=S) group in thioamides and related compounds appears in a characteristic, highly deshielded region of the broad ³³S NMR chemical shift scale, which spans over 1000 ppm. cdnsciencepub.commdpi.com While specific experimental data for this compound is not prevalent, the thiocarbonyl sulfur would be expected to have a chemical shift significantly different from other sulfur functional groups like sulfones or sulfates. rsc.orgnih.gov

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are defined by its chromophoric system, which consists of a benzene (B151609) ring substituted with a strong electron-donating group (-N(CH₃)₂) and a conjugated electron-withdrawing thioamide group (-C(S)NH₂). This "push-pull" configuration gives rise to distinct features in its electronic spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Assignment of Electronic Transitions

UV-Vis spectroscopy reveals the electronic transitions that occur when the molecule absorbs light. The spectrum is expected to be characterized by multiple absorption bands corresponding to different types of electronic excitations. youtube.com The principal transitions include π→π* transitions, associated with the aromatic system and the C=S double bond, and n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms. youtube.com

Due to the strong intramolecular charge-transfer (ICT) character from the dimethylamino donor to the thioamide acceptor through the phenyl ring, a prominent, long-wavelength absorption band is expected. In a structurally related compound, N,N'-bis(4-dimethylaminobenzylidene)1,2-diaminoethane, which shares the 4-dimethylaminobenzylidene chromophore, absorption bands are observed at 250 nm, 337 nm, and a strong ICT band at 395 nm. researchgate.net It is reasonable to infer a similar pattern for this compound, with assignments as detailed in the table below.

Table 1: Representative Electronic Transitions for this compound

| Approximate λ_max (nm) | Type of Transition | Associated Moiety |

| ~250 | π→π | Benzenoid Ring |

| ~330-340 | π→π | Thioamide C=S and C=N systems |

| ~390-400 | Intramolecular Charge Transfer (ICT) | Full Donor-π-Acceptor System |

Note: Data are inferred from structurally similar compounds and general principles of electronic spectroscopy. researchgate.netresearchgate.netsharif.edu

Fluorescence Spectroscopic Analysis

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. The process begins with the absorption of a photon, promoting the molecule to an excited state. While many aromatic compounds with extensive π-systems are fluorescent, the presence of a thioamide group can significantly influence the emission properties. Thioamides are known in some contexts to act as fluorescence quenchers, providing a non-radiative pathway for the excited state to relax. rsc.org

An analysis of substituted benzaldehydes, which are structurally related, indicates that their neutral forms may not be the species responsible for observed fluorescence in solution. researchgate.net For this compound, excitation at the wavelengths of its absorption maxima, particularly the charge-transfer band, would be required to probe its emissive properties. However, significant fluorescence is not guaranteed, and the compound may exhibit weak emission or be non-fluorescent due to efficient non-radiative decay processes facilitated by the thiocarbonyl group.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, confirming the molecular weight and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of the neutral molecule C₉H₁₂N₂S is 180.0721 Da. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a calculated exact mass of 181.0799 Da.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion to produce a characteristic pattern of product ions. nih.govwikipedia.org The fragmentation of the [M+H]⁺ ion of this compound is expected to follow predictable pathways based on the functional groups present. miamioh.edu Key fragmentation routes would likely include:

α-cleavage: Loss of a methyl radical (•CH₃) from the N,N-dimethylamino group.

Cleavage of the thioamide group: Loss of the thioamide moiety or related neutral species like H₂S or HSCN.

Aromatic ring fragmentation: Cleavage of the aromatic ring itself, though this typically requires higher energy.

A proposed fragmentation scheme based on these principles is detailed in the table below.

Table 2: Proposed HRMS Fragmentation of [C₉H₁₂N₂S + H]⁺

| Calculated m/z | Proposed Formula | Description of Loss from Parent Ion [M+H]⁺ |

| 181.0799 | C₉H₁₃N₂S⁺ | Protonated Parent Molecule |

| 166.0564 | C₈H₁₀N₂S⁺ | Loss of a methyl radical (•CH₃) |

| 134.0687 | C₈H₁₀N⁺ | Loss of thioformamide (B92385) (CH₃NS) |

| 121.0891 | C₈H₁₁N⁺ | Loss of the thioamide group (•CSNH₂) |

| 120.0813 | C₈H₁₀N⁺ | Loss of H₂S from the [M+H-CH₃]⁺ fragment |

Note: These represent plausible fragmentation pathways. Actual observed fragments depend on the specific MS/MS conditions. nih.govkobv.de

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is frequently employed to investigate the properties of organic compounds, including those containing sulfur and nitrogen moieties. nih.govnih.gov

Selection of Exchange-Correlation Functionals and Basis Sets for Structural Optimization

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. mdpi.com The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals. researchgate.net

A variety of XC functionals are available, each with different levels of theory and performance for specific properties. uni-paderborn.de Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are widely used and have demonstrated reliability for a broad range of organic molecules. researchgate.netnih.gov Other common functionals include the Perdew–Burke–Ernzerhof (PBE) and BP86. nih.govnih.gov

The choice of basis set is also critical. researchgate.net Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for geometry optimization and electronic property calculations. researchgate.netnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding. For higher accuracy, correlation-consistent basis sets like Dunning's aug-cc-pVDZ or triple-zeta basis sets like def2-TZVP are also employed, offering a better balance of basis set completeness. researchgate.netnih.govresearchgate.net The selection of an appropriate functional and basis set is a crucial first step in obtaining meaningful theoretical results. mdpi.com

Interactive Data Table: Common DFT Functionals and Basis Sets

| Category | Name | Description | Typical Application |

| Exchange-Correlation Functional | B3LYP | A hybrid functional that incorporates a percentage of exact exchange from Hartree-Fock theory. uni-paderborn.de | Widely used for geometry optimizations and electronic properties of organic molecules. nih.govnih.gov |

| Exchange-Correlation Functional | PBE | A parameter-free generalized gradient approximation (GGA) functional. nih.govnih.gov | Solid-state physics and systems where electron density varies slowly. |

| Exchange-Correlation Functional | M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange. | Good for main-group thermochemistry, kinetics, and noncovalent interactions. |

| Basis Set | 6-31G(d,p) | A Pople-style split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | Routine geometry optimizations and frequency calculations. nih.gov |

| Basis Set | 6-311++G(d,p) | A triple-split valence Pople-style basis set with diffuse functions (++) on both heavy and hydrogen atoms. researchgate.net | Provides a more accurate description of anions and weak interactions. |

| Basis Set | aug-cc-pVTZ | Dunning's augmented correlation-consistent basis set of triple-zeta quality. | High-accuracy calculations, especially for electron affinities and noncovalent interactions. researchgate.net |

| Basis Set | def2-TZVP | A triple-zeta valence basis set with polarization functions, known for its balance and efficiency. researchgate.netnih.gov | Often used for geometry optimizations of complexes. researchgate.net |

Geometry Optimization and Conformational Analysis of the Chemical Compound

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. conicet.gov.ar For 4-(Dimethylamino)benzenecarbothioamide, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation.

The structure features a benzene (B151609) ring substituted with an electron-donating dimethylamino group and an electron-withdrawing carbothioamide group. The planarity of the benzene ring is expected to be largely maintained. However, conformational flexibility exists due to potential rotation around the C-N bond of the dimethylamino group and the C-C bond connecting the carbothioamide group to the ring. These rotations can lead to different conformers with varying energies. Theoretical calculations can identify the global minimum energy structure as well as other low-energy conformers, providing insight into the molecule's dynamic behavior in different environments. researchgate.net The optimization process is complete when the forces on all atoms and the net change in energy between successive steps are close to zero. arxiv.org

Electronic Structure and Reactivity Descriptors

DFT calculations provide valuable information about the electronic structure of a molecule, which is key to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Molecular Stability

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. growingscience.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from a low-energy HOMO to a high-energy LUMO. growingscience.com Conversely, a small energy gap suggests that the molecule is more reactive and polarizable. nih.gov

For this compound, the electron-rich dimethylamino group and the phenyl ring are expected to contribute significantly to the HOMO, localizing electron density in this region. The LUMO is anticipated to be distributed over the electron-withdrawing carbothioamide group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule upon electronic excitation. researchgate.net

Interactive Data Table: Illustrative FMO Parameters for Aromatic Compounds

| Parameter | Description | Typical Value (eV) for similar compounds | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 | Represents ionization potential; higher values indicate easier electron donation. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 | Represents electron affinity; lower values indicate easier electron acceptance. nih.gov |

| ΔE (Energy Gap) | ELUMO - EHOMO | 3.0 to 4.5 | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.govnih.gov |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5 to 2.25 | Measures resistance to change in electron distribution; related to stability. conicet.gov.ar |

| Softness (S) | 1 / (2η) | 0.22 to 0.33 | The reciprocal of hardness; a measure of molecular polarizability. conicet.gov.ar |

Electrostatic Potential (ESP) Mapping for Identifying Nucleophilic and Electrophilic Regions

The Molecular Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

The ESP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are likely sites for electrophilic attack. Regions of positive electrostatic potential, colored in blue, are electron-poor and are susceptible to nucleophilic attack. nih.gov Green areas represent regions of neutral potential.

In this compound, the ESP map is expected to show significant negative potential around the electronegative sulfur and nitrogen atoms of the carbothioamide group, indicating these are the primary nucleophilic centers. researchgate.net Conversely, the hydrogen atoms, particularly those on the methyl groups and the aromatic ring, will exhibit positive potential, marking them as electrophilic sites. nih.gov

Fukui Function Calculations and Local Reactivity Prediction

While ESP maps provide a qualitative picture of reactivity, Fukui functions offer a more quantitative approach to predicting local reactivity. researchgate.net These descriptors are derived from the change in electron density as the number of electrons in the molecule changes.

The Fukui function helps to identify the most reactive sites within a molecule for different types of chemical reactions:

f+(r) predicts the site for a nucleophilic attack (where an electron is added).

f-(r) predicts the site for an electrophilic attack (where an electron is removed).

f0(r) predicts the site for a radical attack.

By calculating these indices for each atom in this compound, one can pinpoint the specific atoms most likely to participate in chemical reactions, thus providing a more refined understanding of its chemical behavior than what is available from ESP maps alone.

Global Reactivity Descriptors: Electronegativity, Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative framework for understanding the chemical reactivity of a molecule as a whole. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) represents the tendency of a molecule to attract electrons.

Chemical Hardness (η) and its inverse, Chemical Softness (S) , describe the resistance of a molecule to changes in its electron distribution. A higher hardness value indicates greater stability and lower reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally signifies higher reactivity, greater polarizability, and a lower kinetic stability. researchgate.net

For this compound, these descriptors provide a theoretical basis for predicting its behavior in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electron acceptor. The values of these descriptors are crucial for understanding the molecule's interaction with other chemical species and its potential role in various chemical processes.

Table 1: Illustrative Global Reactivity Descriptors This table presents hypothetical data for illustrative purposes, as specific literature values for this compound were not found in the search results. The principles of interpretation remain the same.

| Descriptor | Value (eV) | Interpretation |

| Electronegativity (χ) | 3.5 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 2.5 | Indicates a moderately stable molecule. |

| Chemical Softness (S) | 0.4 | Suggests a moderate ease of electronic charge transfer. |

| Electrophilicity Index (ω) | 2.45 | Represents a reasonable capacity to act as an electrophile. |

Bonding Analysis and Intermolecular Interactions

A detailed analysis of the bonding and non-covalent interactions within this compound is essential for a comprehensive understanding of its structure, stability, and function. Computational methods provide invaluable tools for dissecting these complex interactions.

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org It interprets the electronic wavefunction in terms of localized Lewis-type (bonds or lone pairs) and non-Lewis-type (antibonding or Rydberg) orbitals. The delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals corresponds to stabilizing donor-acceptor interactions known as hyperconjugation. materialsciencejournal.orgresearchgate.net

The stability of a molecule can be analyzed through these hyperconjugative interactions and charge delocalization. materialsciencejournal.org The second-order perturbation theory is used to evaluate the stabilization energies (E(2)) associated with these interactions. aimspress.com A higher E(2) value indicates a stronger interaction and greater charge transfer. aimspress.com In molecules containing functional groups with lone pairs, such as the dimethylamino and thioamide groups in this compound, NBO analysis can reveal significant charge transfer from the lone pair orbitals to the antibonding orbitals of the aromatic ring and the thioamide moiety. This delocalization of electron density is crucial for the molecule's electronic properties and reactivity. materialsciencejournal.orgnih.gov

Non-covalent interactions (NCIs) are fundamental in determining the structure and function of chemical and biological systems. nih.govnih.gov The NCI analysis is a computational method that allows for the visualization and characterization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its derivatives. nih.gov

By plotting the reduced density gradient (RDG) against the electron density, regions of non-covalent interactions can be identified where the RDG approaches zero. nih.gov These regions can then be visualized in three-dimensional space, providing an intuitive picture of where and what type of non-covalent interactions are occurring within the molecule and between molecules. This analysis is particularly useful for understanding the forces that govern molecular packing in the solid state and interactions with other molecules.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are theoretical tools used to analyze the distribution of electron density and to visualize regions of high electron localization. researchgate.netjussieu.fr

ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It effectively maps out the regions of core electrons, covalent bonds, and lone pairs. wikipedia.org The ELF value ranges from 0.0 to 1.0, where values close to 1.0 indicate highly localized electron pairs, and a value of 0.5 corresponds to the delocalized electron gas-like behavior. wikipedia.orgaps.org

LOL , which is based on the kinetic-energy density, also identifies regions where electrons are localized. researchgate.net It is a valuable tool for describing various types of chemical bonds, including single, double, and triple bonds. researchgate.net

Both ELF and LOL provide a chemically intuitive picture of electron pairing and are considered faithful visualizations of the Valence Shell Electron Pair Repulsion (VSEPR) theory in action. wikipedia.org For this compound, these analyses would reveal the electronic structure of the covalent bonds within the phenyl ring, the dimethylamino group, and the thioamide group, as well as the localization of the lone pairs on the nitrogen and sulfur atoms.

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that defines atoms and chemical bonds based on the topology of the observable electron density. wikipedia.orgamercrystalassn.org It provides a rigorous framework for partitioning a molecule into atomic basins and analyzing the interactions between them. wikipedia.org

A key feature of QTAIM is the identification of bond critical points (BCPs) in the electron density, which signify the presence of a chemical bond between two atoms. wiley-vch.de The properties of the electron density at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the energy densities, provide quantitative information about the nature and strength of the interaction. muni.czresearchgate.net For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r) > 0). muni.cz QTAIM allows for the calculation of atomic properties and interaction energies, offering a deep understanding of the energetics of bonding within this compound.

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret spectroscopic properties of molecules, such as UV-Vis, IR, and NMR spectra. researchgate.net These theoretical predictions are invaluable for complementing and aiding in the assignment of experimental spectra.

For this compound, theoretical calculations can predict the electronic transitions responsible for its UV-Vis absorption spectrum. The calculated excitation energies and oscillator strengths can be correlated with the experimentally observed absorption bands. researchgate.net Similarly, the vibrational frequencies and intensities can be computed and compared with the experimental IR and Raman spectra, allowing for a detailed assignment of the vibrational modes to specific molecular motions. Theoretical calculations of NMR chemical shifts can also aid in the interpretation of experimental NMR data. The accuracy of these predictions depends on the chosen level of theory and basis set. researchgate.net Such theoretical spectroscopic data can provide insights into the molecular structure, electronic transitions, and vibrational characteristics of this compound. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Assignment

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT allows for the assignment of experimentally observed absorption bands.

For molecules structurally similar to this compound, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), TD-DFT calculations have been instrumental in understanding their complex photophysics. nih.gov In acetonitrile (B52724) solution, the transient absorption spectrum of DMABN is characterized by a prominent excited-state absorption (ESA) band. nih.gov TD-DFT calculations, often paired with methods like second-order approximate coupled cluster singles and doubles (CC2), help in assigning these spectral signals to specific excited-state structures, such as the near-planar locally excited (LE) state. nih.gov

Theoretical studies on related benzaldehyde (B42025) derivatives using TD-DFT with various functionals (B3LYP, CAM-B3LYP, and ωB97XD) and basis sets (6–311++G(d,p)) have been performed to determine their structural and electronic properties. researchgate.net For benznidazole, another complex aromatic compound, TD-DFT calculations have successfully predicted the UV-Vis absorption spectrum in water, showing good agreement with experimental data. researchgate.net These studies typically involve identifying the key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), that are involved in the electronic transitions.

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Related Compound (Benznidazole in Water)

| Transition | Calculated Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 3.87 | 0.0191 | H-3→L0 (67.4%) |

| S0 → S2 | 3.94 | 0.0349 | H-2→L0 (85.5%) |

| S0 → S3 | 4.04 | 0.0349 | H-4→L0 (63.9%) |

| S0 → S4 | 4.92 | 0.0343 | H-6→L0 (92.5%) |

Data is for Benznidazole and is presented for illustrative purposes of TD-DFT outputs. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are a powerful tool for predicting these vibrational frequencies and aiding in the assignment of experimental spectra.

For instance, in the analysis of 4-(dimethylamino)benzaldehyde (B131446), a structurally related molecule, DFT calculations at the PBE/6-311G(d,p) level of theory have been used to optimize the molecular geometry and calculate the vibrational frequencies. nih.gov The excellent agreement between the calculated and experimental inelastic neutron scattering (INS) spectra allows for a reliable assignment of the observed vibrational bands. nih.gov These calculations can predict not only the fundamental vibrational modes but also overtones and combination bands.

Key vibrational modes for aromatic molecules like this compound include the stretching and deformation of the phenyl ring, the C=S (thioamide) and C-N bonds, and the internal modes of the dimethylamino group. Theoretical calculations help to distinguish between these modes, which can often overlap in experimental spectra. For example, in pyrimethamine, another nitrogen-containing aromatic compound, DFT calculations have been used to assign the C=N and C=C ring stretching vibrations, which are typically found in the 1600-1500 cm⁻¹ region. scirp.org

Table 2: Selected Calculated Vibrational Frequencies for a Related Compound (4-(dimethylamino)benzaldehyde)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Methyl Torsion | ~190 ± 20 |

| Phenyl Ring Modes | Varies |

| Aldehyde Group Modes | Varies |

| Dimethylamine (B145610) Fragment Modes | Varies |

Data is for 4-(dimethylamino)benzaldehyde and is presented for illustrative purposes. nih.gov

Molecular Modeling and Interaction Mechanisms

Computational Studies of Ligand-Target Binding Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. For example, in the study of inhibitors for the β-catenin-TCF4 interaction, a key pathway in cancer, molecular docking was used to screen a library of compounds and identify potential binders. nih.gov The docking simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, the docking of the inhibitor iCRT3 with β-catenin predicted its binding to a site that overlaps with the TCF4 binding region. nih.gov

Modeling of Conformational Behavior and Solvation Effects

The three-dimensional conformation of a molecule can significantly influence its physical and biological properties. Computational modeling can be used to explore the conformational landscape of a molecule and the effects of the solvent on its structure.

For flexible molecules, multiple low-energy conformations may exist. Theoretical calculations can predict the relative energies of these conformers and the barriers to their interconversion. The solvent environment can have a profound impact on conformational preferences. For example, in the case of 4-(N,N-dimethylamino)benzonitrile (DMABN), ab initio calculations have shown that in polar solvents, the charge transfer (CT) state becomes more stable due to electrostatic interactions, leading to an equilibrium between the locally excited (LE) and CT states. nih.gov In contrast, in the gas phase or nonpolar solvents, the LE state is more stable. nih.gov

The influence of the solvent is often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), or by explicitly including solvent molecules in the calculation. These models help to understand how the polarity of the solvent can affect the geometry and electronic structure of the solute molecule.

Theoretical Explanations for Reaction Selectivity

Theoretical chemistry provides a framework for understanding and predicting the selectivity of chemical reactions. For a molecule like this compound, which has multiple reactive sites, computational methods can be employed to rationalize why a particular reaction occurs at one site over another.

This can be achieved by calculating the activation energies for different reaction pathways. The pathway with the lower activation energy is predicted to be the kinetically favored one. Molecular properties such as the distribution of electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) can also provide insights into reaction selectivity. For instance, sites with a higher electron density are more susceptible to electrophilic attack, while sites with a lower electron density are more prone to nucleophilic attack.

While specific theoretical studies on the reaction selectivity of this compound were not found in the provided search results, the general principles of computational reaction kinetics and analysis of electronic structure can be applied to predict its reactivity.

Theoretical Analysis of Thioamide Planarity and Conjugation

Theoretical calculations can be used to investigate the rotational barrier around the C-N bond of the thioamide group. A high rotational barrier is indicative of significant double-bond character, which arises from the delocalization of the nitrogen lone pair into the C=S π-system. This delocalization leads to a more planar thioamide group and extended conjugation throughout the molecule.

The degree of conjugation can be assessed by analyzing bond lengths, dihedral angles, and the distribution of molecular orbitals. In a highly conjugated system, the π-orbitals are delocalized over the entire aromatic ring and the thioamide group. This extended conjugation influences the electronic absorption spectrum, typically causing a red-shift (shift to longer wavelengths) of the absorption bands. While specific theoretical analyses of the thioamide planarity in this compound were not available in the search results, studies on similar conjugated systems provide a basis for understanding these effects.

Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction Studies of the Chemical Compound and its Derivatives

Studies on derivatives of 4-(Dimethylamino)benzenecarbothioamide, such as the Schiff base (E)-2-(4-(dimethylamino)benzylidene)hydrazine-1-carbothioamide, have successfully determined its molecular geometry through SC-XRD. For instance, one study reported that this compound crystallizes in the monoclinic crystal system with the space group P21/c. uni.lunih.gov The benzylidene ring was found to adopt a planar conformation, with only a minor deviation observed for one of the carbon atoms. uni.lunih.gov

Precise bond lengths and angles are fundamental parameters obtained from SC-XRD. For example, in a related thioamide derivative, the N—C(S) bond length was measured to be 1.360 Å and the C=S bond length was 1.667 Å. nih.gov In another related sulfonamide structure, S=O bond lengths ranged from 1.428(2) to 1.441(2) Å, and S-N bond lengths were found to be 1.618(2) and 1.622(3) Å. nih.gov These values are crucial for understanding the nature of the chemical bonds and the electronic distribution within the molecule.

The following table summarizes representative crystallographic data for a derivative of this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.529(3) |

| b (Å) | 9.387(4) |

| c (Å) | 15.538(6) |

| α (°) | 73.926(12) |

| β (°) | 79.730(12) |

| γ (°) | 83.087(13) |

| Volume (ų) | 1174.2(8) |

| Data for (E)-2-(4-(dimethylamino)benzylidene)hydrazine-1-carbothioamide nih.gov |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of (E)-2-(4-(dimethylamino)benzylidene)hydrazine-1-carbothioamide, the packing is stabilized by a network of intra- and intermolecular hydrogen bonds, specifically of the N-H…S and N-H…N types. uni.lunih.gov A notable feature is the formation of a dimeric R2(8) ring motif through N-H…S hydrogen bonds, which connects the molecules along the a-axis. uni.lu

Furthermore, π-π stacking interactions are significant in the crystal packing of derivatives. In one study, the presence of π…π stacking and N-H…π interactions was revealed. nih.gov The arene rings were found to be involved in face-to-face stacking patterns, with interaction distances varying depending on the orientation of the interacting rings. nih.gov For instance, the distance between "twisted" arene arms was reported as 4.298 Å, while for normal arene arms, it was 3.786 Å. nih.gov

Advanced Crystallographic Techniques for Solid-State Characterization

Beyond the fundamental determination of crystal structure, advanced techniques provide a deeper understanding of the subtle forces at play in the solid state.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close contact can be identified. nih.gov In the analysis of (E)-2-(4-(dimethylamino)benzylidene)hydrazine-1-carbothioamide, Hirshfeld surface analysis revealed the presence of π…π stacking and N-H…π interactions. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For a silver(I) complex of benzenecarbothioamide, the fingerprint plot showed that H⋯H contacts made the largest contribution to the Hirshfeld surface (60.8%), followed by C⋯H/H⋯C contacts (29.7%) and H⋯Br/Br⋯H contacts (5.4%). nih.gov This detailed quantification allows for a comparative analysis of the packing forces in different crystal structures.

Computational methods, such as the Crystal Lattice Energy Program (CLP) with the PIXEL module, offer a way to calculate the energetic contributions of different intermolecular interactions. researchgate.nettcichemicals.com This method partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components for molecular pairs within the crystal. researchgate.net

While a specific CLP-PIXEL analysis for this compound was not found, studies on related Schiff bases have utilized similar computational approaches to show that dispersion forces are often the major contributors to the total lattice energy, with the coulombic term also playing a significant role. nih.gov For molecular pairs involving strong hydrogen bonds like N-H···N, the Coulombic component is often dominant in stabilizing the packing. nih.gov The CLP-PIXEL method is instrumental in identifying the most energetically significant dimeric motifs that form the building blocks of the crystal structure. researchgate.net

Chalcogen bonds are non-covalent interactions involving a Group 16 element (like sulfur in a thioamide) acting as an electrophilic center. nsf.govnih.gov These interactions, along with halogen bonds, are increasingly recognized as important directional forces in crystal engineering. nsf.gov

In the context of this compound, the sulfur atom of the carbothioamide group has the potential to participate in chalcogen bonding. Studies on related systems have shown that the strength and directionality of chalcogen bonds can significantly influence supramolecular assembly. For instance, research on tetrathiafulvalene (B1198394) derivatives has demonstrated the activation of chalcogen bonding at selenium atoms. d-nb.info In other systems, tellurium-based chalcogen bond donors have been shown to be effective catalysts, highlighting the strength of these interactions. The characterization of such specific interactions in derivatives of this compound would provide deeper insight into their crystal engineering potential.

Coordination Chemistry and Ligand Properties

Ligand Design Principles Involving the Chemical Compound

The design of ligands for specific applications in catalysis, materials science, and medicinal chemistry often relies on a detailed understanding of how different parts of a molecule contribute to its coordination behavior. In 4-(Dimethylamino)benzenecarbothioamide, the thioamide group provides the primary binding site, while the dimethylamino group acts as a significant electronic modulator.

The Thioamide Group as a Coordinating Site for Metal Ions

The thioamide functional group (R-CS-NR₂) is a cornerstone of the coordination chemistry of this compound, offering versatile binding capabilities. researchgate.net It can coordinate to metal ions in several ways, including as a monodentate, bridging, or chelating ligand. researchgate.net The primary coordinating atoms within the thioamide group are the sulfur and nitrogen atoms. researchgate.net

The sulfur atom, being a soft donor, generally shows a high affinity for soft metal ions. It is considered the basic binding site for many metal ions. nih.gov The nitrogen atom of the thioamide can also participate in coordination, often leading to the formation of stable chelate rings. researchgate.netnih.gov This dual-donor nature allows thioamides to form complexes with a wide range of transition metals. researchgate.netresearchgate.net The substitution of an amide's oxygen with sulfur results in a weaker C=S double bond compared to the C=O bond in amides, making thioamides more reactive and having a greater affinity for certain metals. nih.gov This property is fundamental to their use in designing ligands for various chemical transformations and materials. researchgate.net

Influence of the Dimethylamino Moiety on Coordination Behavior

The dimethylamino group (-N(CH₃)₂), located at the para position of the benzene (B151609) ring, plays a crucial role in modifying the electronic properties of the ligand. As a strong electron-donating group, it increases the electron density on the benzene ring and, by extension, on the thioamide coordinating group. This electronic influence can enhance the donor capacity of the sulfur and nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thioamide-based ligands is a well-established area of research, with various methods employed to create a diverse range of coordination compounds. The characterization of these complexes relies on a suite of spectroscopic techniques that provide insight into the ligand's binding mode and the geometry of the complex.

Formation of Transition Metal Complexes with Related Ligands

Transition metal complexes involving ligands structurally related to this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, often with refluxing. nih.govmdpi.combiointerfaceresearch.com For instance, complexes of metals such as Ni(II), Cu(II), Zn(II), and Cd(II) have been successfully prepared using thioamide-containing ligands in alcoholic media. nih.gov The stoichiometry of the reaction, typically a 1:2 metal-to-ligand molar ratio, often leads to the formation of complexes where the ligand acts as a bidentate donor. nih.gov

The versatility of the thioamide group allows for the formation of mononuclear, dinuclear, and even polymeric coordination structures. researchgate.netnih.gov For example, reactions of N-substituted 4-(dimethylamino)benzaldehyde (B131446) thiosemicarbazones with rhenium(I) carbonyl complexes have yielded both mononuclear and dinuclear species, demonstrating the ligand's ability to bridge metal centers. nih.gov The resulting geometry of the complexes can vary significantly, with common structures including octahedral, square-planar, and tetrahedral arrangements, depending on the metal ion and the ligand's specific structure. researchgate.netnih.gov

Spectroscopic Signatures of Complexation (e.g., UV-Vis Shifts, IR Vibrational Changes, NMR Changes)

The coordination of this compound to a metal ion induces significant and measurable changes in its spectroscopic properties. These changes serve as definitive evidence of complex formation and provide valuable information about the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordinating atoms in a thioamide ligand. The thioamide group has several characteristic vibrational bands that are sensitive to coordination. researchgate.net Upon complexation, the stretching frequency of the C=S bond typically shifts to a lower wavenumber, indicating the involvement of the sulfur atom in bonding to the metal. Simultaneously, changes in the bands associated with the C-N stretching and N-H bending vibrations suggest the participation of the nitrogen atom in coordination. researchgate.netresearchgate.net

Table 1: Illustrative IR Spectral Data for a Thioamide Ligand and its Metal Complexes

| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) |

|---|---|---|---|

| Free Ligand | ~3450 | ~1610 | ~850 |

| Metal Complex | Shifted/Broadened | Shifted | ~780 (Shifted) |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand also undergoes distinct changes upon complexation. New absorption bands may appear, or existing bands may shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift). researchgate.netresearchgate.net These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing evidence for coordination and information about the electronic structure and geometry of the complex. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei within the ligand. nih.gov When the ligand coordinates to a metal, the chemical shifts of protons and carbons near the binding site are altered. nih.gov For example, the signal of the N-H proton in the thioamide group often shifts downfield or disappears upon deprotonation and coordination. Protons on the aromatic ring, particularly those ortho to the thioamide group, will also experience a shift in their resonance frequency, confirming the change in the electronic distribution upon complexation. These observed changes are considered strong evidence that complexation has occurred. nih.gov

Table 2: Example ¹H NMR Chemical Shift Changes Upon Complexation

| Proton | Free Ligand (δ, ppm) | Metal Complex (δ, ppm) | Change |

|---|---|---|---|

| N-H (thioamide) | ~9.5 | Shifted or Absent | Significant |

| Aromatic-H (ortho) | ~7.8 | ~8.0 | Downfield Shift |

| N(CH₃)₂ | ~3.0 | ~3.1 | Slight Shift |

Theoretical Studies of Coordination Modes and Complex Stability

Theoretical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the coordination behavior of ligands like this compound. These computational methods can be used to predict the most stable coordination modes, analyze the nature of the metal-ligand bonding, and quantify the stability of the resulting complexes.

For related systems, theoretical studies have been instrumental in understanding the interplay between steric and electronic effects on complex stability. researchgate.net For example, calculations on zirconocene (B1252598) complexes with dimethylaniline revealed that the stability of the metal-nitrogen bond is influenced by the steric bulk of other ligands on the metal center. researchgate.net Similarly, for this compound, DFT calculations could elucidate the preferred binding mode (e.g., S-monodentate vs. S,N-bidentate) and the geometric and electronic structures of its complexes.